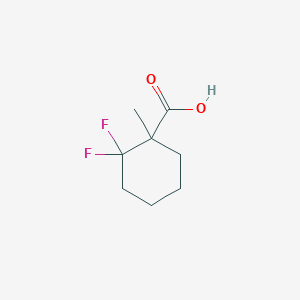

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

2,2-difluoro-1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-7(6(11)12)4-2-3-5-8(7,9)10/h2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAVEXAFMXHVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexane Ring Formation and Difluorination

A common approach to preparing difluorinated cyclohexane carboxylic acids involves starting from dihalo-substituted cyclohexane intermediates. According to patent US6740765B1, the cyclohexane ring with halogen substituents is formed by treating α,α-dihalo compounds with dialkyl malonates or malonic acid in the presence of a weak base such as sodium or potassium carbonate in dipolar aprotic solvents like dimethylformamide (DMF) or acetone. The reaction is typically conducted at elevated temperatures (75–95 °C) overnight to ensure completion. Excess halide salts (2 to 6 equivalents) such as sodium or lithium iodide facilitate halogen exchange and ring closure under reflux conditions.

Carboxylation and Saponification

The carboxylic acid group is introduced via carboxylation of the cyclohexane intermediate. This can be achieved by reacting the cyclohexane derivative with carbon dioxide under high pressure and temperature, often in the presence of a base to form the carboxylate intermediate. Subsequent hydrolysis or saponification of esters yields the free carboxylic acid. For example, diesters formed in the initial steps are saponified using aqueous alkali hydroxides such as lithium hydroxide in water-miscible solvents like tetrahydrofuran (THF) at reflux overnight.

Detailed Reaction Conditions and Optimization

Research Findings and Yield Considerations

- The use of dipolar aprotic solvents such as DMF and DMSO is critical for facilitating nucleophilic substitutions and carboxylation reactions due to their ability to stabilize charged intermediates.

- Excess halide salts improve halogen exchange efficiency and yield of cyclohexane intermediates.

- Thermal conditions (100–150 °C) are often sufficient to drive addition reactions of carboxylic acids to gem-difluoroalkenes without the need for catalysts, simplifying the process and reducing costs.

- The decarboxylation step to obtain monoacids from diacids or diesters can yield mixtures of stereoisomers, requiring chromatographic purification for isomer separation.

- Industrial scale synthesis emphasizes the use of continuous flow reactors and optimized purification techniques to enhance yield, scalability, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Positioning and Functional Groups

Table 1: Key Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid | C₈H₁₂F₂O₂ | 178.18 | 1780960-26-0 | 1-methyl, 2,2-difluoro, 1-carboxylic acid |

| 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid | C₈H₁₂F₂O₂ | 178.18 | 2387560-34-9 | 1-methyl, 4,4-difluoro, 1-carboxylic acid |

| 1-(2-Fluorophenyl)cyclohexanecarboxylic acid | C₁₃H₁₅FO₂ | 222.26 | 106795-66-8 | 1-(2-fluorophenyl), 1-carboxylic acid |

| 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C₈H₄F₂O₄ | 202.11 | 656-46-2 | Benzodioxole ring, 2,2-difluoro, 5-carboxylic acid |

Key Observations :

Conformational and Electronic Effects

Fluorine substitution significantly impacts cyclohexane ring conformation. Studies on 1,1-difluoro-cyclohexane () reveal that geminal fluorines adopt axial positions to minimize gauche interactions, stabilizing chair conformations. For the target compound, 2,2-difluoro substitution likely induces a twist-boat conformation due to steric clashes between fluorines and the methyl group, reducing ring symmetry compared to non-fluorinated analogs .

Reactivity and Stability

- Saturated vs. Unsaturated Systems : Cyclohex-1-enylcarboxylic acid derivatives (e.g., 2-methylcyclohex-1-enylcarboxylic acid ) exhibit higher reactivity in electrophilic additions due to ring strain and unsaturation. The target compound’s saturated cyclohexane ring confers greater thermal stability but reduced kinetic reactivity .

- Acid Strength: Fluorine’s electron-withdrawing effect increases the carboxylic acid’s acidity (lower pKa) compared to non-fluorinated analogs like cyclohexanecarboxylic acid.

Table 2: Comparative Reactivity and Physical Properties

Key Insights :

- Fluorination at the 2-position reduces symmetry and increases dipole moments, affecting crystallization behavior.

Biological Activity

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (DFMCA) is a fluorinated compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties. The presence of two fluorine atoms and a carboxylic acid group on a cyclohexane ring enhances its biological activity and potential applications. This article provides a comprehensive overview of the biological activity of DFMCA, including its mechanisms of action, applications in drug development, and comparative studies with related compounds.

- Molecular Formula : C8H12F2O2

- Molar Mass : 178.186 g/mol

- CAS Number : 1780960-26-0

DFMCA's biological activity is primarily attributed to its ability to interact with various molecular targets. The fluorine atoms enhance the compound's stability and reactivity, allowing it to participate in biochemical pathways effectively. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity.

Key Interactions:

- Hydrogen Bonding : Facilitates binding to enzyme active sites.

- Ionic Interactions : Enhances solubility and bioavailability.

Biological Activity

DFMCA has been investigated for several biological activities, including:

- Anticancer Potential : Preliminary studies indicate that DFMCA exhibits cytotoxic effects against various cancer cell lines. Related fluorinated compounds have shown IC50 values in the low micromolar range, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : DFMCA may serve as a building block for anti-inflammatory drugs due to its structural properties that allow for enhanced binding with inflammatory mediators.

Comparative Biological Activity

The following table summarizes the comparative biological activity of DFMCA and related compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anticancer |

| 4,4-Difluoro-1-cyclohexane-1-carboxylic acid | 5.0 | Anti-inflammatory |

| 2-Fluorophenylacetic acid | 3.0 | Cytotoxic |

Case Studies

Several case studies have highlighted the efficacy of DFMCA and similar fluorinated compounds in biomedical applications:

- Cytotoxicity Studies : In vitro studies demonstrated that DFMCA inhibited cell proliferation in various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin.

- Mechanistic Insights : Molecular dynamics simulations indicated that DFMCA interacts primarily through hydrophobic contacts with target proteins, enhancing its potential as a drug candidate.

- Fluorinated Compound Efficacy : Research on related fluorinated compounds has shown significant anti-inflammatory and anticancer effects, supporting the hypothesis that DFMCA may exhibit similar properties.

Applications in Drug Development

DFMCA serves as a versatile scaffold in medicinal chemistry for synthesizing bioactive molecules and enzyme inhibitors. Its unique structural characteristics make it an attractive candidate for developing novel therapeutic agents targeting various diseases.

Potential Applications:

- Drug Synthesis : Building block for new pharmaceuticals.

- Agrochemicals : Utilized in the production of specialty chemicals.

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid, and what analytical methods validate its purity?

Answer: The synthesis typically involves fluorination of a cyclohexane precursor, such as 1-methylcyclohexane-1-carboxylic acid, using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxofluor. Key steps include:

- Fluorination : Optimizing reaction conditions (temperature, solvent polarity) to avoid over-fluorination or ring-opening side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC.

- Validation :

- NMR (¹⁹F and ¹H): Confirm fluorination regioselectivity and absence of diastereomers .

- HPLC-MS : Quantify purity (>97% by area) and detect trace impurities.

- Melting Point : Compare with literature values (if available; see analogous compounds in ).

Q. How does the steric and electronic environment of the cyclohexane ring influence the compound’s stability under varying pH conditions?

Answer: The 1-methyl group introduces steric hindrance, stabilizing the carboxylic acid via reduced hydrolysis kinetics. Electronic effects from the 2,2-difluoro substituents increase ring rigidity and acid dissociation constant (pKa):

- pH Stability Testing : Perform titrimetry or UV-Vis spectroscopy across pH 2–12.

- Degradation Pathways : Monitor for defluorination (via ¹⁹F NMR) or decarboxylation (TGA/DSC analysis).

- Analogous Data : 4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8) shows stability up to 100°C, with decomposition at pH <2 .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity data during fluorination of 1-methylcyclohexane precursors?

Answer: Conflicting regioselectivity often arises from competing radical vs. ionic fluorination mechanisms. Mitigation approaches include:

- Mechanistic Probes : Use deuterated substrates to track hydrogen/deuterium scrambling (indicative of radical pathways).

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare transition-state energies for fluorination at C2 vs. C3 .

- Empirical Optimization : Screen fluorinating agents (e.g., Selectfluor vs. DAST) to favor ionic pathways.

Q. What methodologies resolve discrepancies between spectroscopic data and X-ray crystallographic structures?

Answer:

- Orthogonal Validation :

- XRD : Resolve absolute configuration and bond lengths (fluorine positions).

- Solid-State NMR : Cross-validate crystallographic data with ¹³C/¹⁹F CP-MAS NMR.

- SC-XRD vs. PXRD : Ensure single-crystal data aligns with bulk purity (reference for analogous compounds).

- Case Study : If NMR suggests axial fluorine but XRD shows equatorial, re-examine solvent polarity’s impact on solution-state conformers.

Q. What are the applications of this compound in designing fluorinated macrocycles or enzyme inhibitors?

Answer:

- Macrocycle Synthesis : The rigid cyclohexane core serves as a scaffold for β-secretase (BACE-1) inhibitors. Incorporate into peptidomimetics via amide coupling .

- Enzyme Binding Studies : Use surface plasmon resonance (SPR) to measure affinity enhancements from fluorine’s electronegativity.

- Case Study : 4,4-Difluorocyclohexanecarboxylic acid derivatives show enhanced metabolic stability in macrolide antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.